1,2-Dibromo-3-chloro-2-methylpropane

Genetic Toxicology Mutagenicity Structure-Activity Relationship

1,2-Dibromo-3-chloro-2-methylpropane (CAS 10474-14-3, also referred to as DBCMP or 2-methyl-1,2-dibromo-3-chloropropane) is a halogenated hydrocarbon with molecular formula C₄H₇Br₂Cl and molecular weight 250.36 g/mol. It features a propane backbone substituted with bromine at the 1- and 2-positions, chlorine at the 3-position, and a methyl group at the 2-position.

Molecular Formula C4H7Br2Cl
Molecular Weight 250.36 g/mol
CAS No. 10474-14-3
Cat. No. B078395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-chloro-2-methylpropane
CAS10474-14-3
Synonyms1,2-dibromo-3-chloro-2-methylpropane
DBCMP
Molecular FormulaC4H7Br2Cl
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCC(CCl)(CBr)Br
InChIInChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3
InChIKeyDPDUMUDRFCRZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-3-chloro-2-methylpropane CAS 10474-14-3: Physical Properties and Compound Class Overview


1,2-Dibromo-3-chloro-2-methylpropane (CAS 10474-14-3, also referred to as DBCMP or 2-methyl-1,2-dibromo-3-chloropropane) is a halogenated hydrocarbon with molecular formula C₄H₇Br₂Cl and molecular weight 250.36 g/mol [1]. It features a propane backbone substituted with bromine at the 1- and 2-positions, chlorine at the 3-position, and a methyl group at the 2-position [1]. Key physical parameters include a density of 1.891 g/cm³, a boiling point of 209.6°C at 760 mmHg, a flash point of 95.1°C, and a vapor pressure of 0.291 mmHg at 25°C [1].

Why 1,2-Dibromo-3-chloro-2-methylpropane Cannot Be Substituted by Closest Analogs Without Functional Consequences


In the class of short-chain halogenated propanes, structural modifications—particularly the presence or absence of a 2-methyl group and the specific halogen substitution pattern—fundamentally alter the compound's reactivity profile, metabolic stability, and toxicological behavior. 1,2-Dibromo-3-chloro-2-methylpropane (DBCMP) exists at a critical intersection between the well-characterized nematicide DBCP (1,2-dibromo-3-chloropropane, lacking the 2-methyl) and the fully brominated analog TBMP (1,2,3-tribromo-2-methylpropane). The methyl substitution at the 2-carbon position effectively eliminates mutagenic activity in the Salmonella assay [1]—a property that distinguishes DBCMP from DBCP. However, unlike TBMP which exhibits both Salmonella and mouse lymphoma assay positivity, DBCMP demonstrates selective activity only in the mouse lymphoma assay in the absence of exogenous metabolic activation [1]. Furthermore, the geminal arrangement of halogens at the 2-position in DBCMP confers unique Friedel-Crafts alkylation behavior relative to non-methylated analogs, producing distinct regioisomeric product distributions depending on catalyst selection [2]. These context-dependent functional divergences mean that substituting DBCMP with DBCP, TBMP, or other in-class compounds will predictably alter reaction outcomes, metabolic activation requirements, and genotoxicity profiles—making generic interchange scientifically indefensible in both analytical and synthetic applications.

Quantitative Differentiation Evidence for 1,2-Dibromo-3-chloro-2-methylpropane (CAS 10474-14-3) Relative to Analogs


Methyl Substitution Eliminates Salmonella Mutagenicity Compared to Non-Methylated DBCP

The 2-methyl substitution in DBCMP eliminates the Salmonella mutagenicity observed for its non-methylated analog DBCP. In the Salmonella assay using strains TA98, TA100, and TA1535, DBCP was positive in all three strains with exogenous metabolic activation and weakly active in TA1535 without activation [1]. In contrast, DBCMP produced no reproducible evidence of mutagenic activity across multiple test variations of the Salmonella assay [1].

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Mouse Lymphoma Assay: S9-Activation Dependence Differentially Distinguishes DBCMP from TBMP

In the mouse lymphoma gene mutation assay, the three structurally related compounds exhibited distinct activation-dependence profiles. DBCMP was positive only in the absence of exogenous S9 metabolic activation, whereas TBMP (1,2,3-tribromo-2-methylpropane) was positive both with and without S9 activation, and DBCP was positive under both conditions [1].

Mammalian Cell Mutagenicity Metabolic Activation Toxicology

Friedel-Crafts Alkylation: Catalyst-Dependent Product Selectivity Differentiates DBCMP from Non-Geminal Dihaloalkanes

DBCMP undergoes Friedel-Crafts alkylation of benzene with product distribution that is strictly catalyst-dependent—a consequence of its geminal dihalo arrangement at the 2-position. With AlCl₃ alone, the major products are 1-X-2-methyl-3,3-diphenylpropane (X = Cl, Br). With AlCl₃-CH₃NO₂ or K10 montmorillonite clay, the reaction instead yields 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene as the major product [1]. This catalyst-switchable regioselectivity is not observed with non-methylated, non-geminal analogs such as DBCP.

Organic Synthesis Friedel-Crafts Alkylation Catalyst Selectivity

Physical Property Divergence: Density and Boiling Point Relative to DBCP

The addition of a methyl group and altered halogen substitution pattern in DBCMP produces measurable shifts in physical properties compared to the non-methylated analog DBCP. DBCMP exhibits a density of 1.891 g/cm³ and a boiling point of 209.6°C at 760 mmHg [1], whereas DBCP has a higher density of 2.05-2.09 g/mL and a lower boiling point of 195-195.5°C .

Physicochemical Properties Analytical Reference Quality Control

Oral Acute Toxicity LD₅₀ in Rats: Differential Potency vs. DBCP Class Reference

DBCMP exhibits an oral LD₅₀ of 780 mg/kg in rats [1], which is approximately 3- to 4.6-fold higher than the oral LD₅₀ reported for DBCP (170-260 mg/kg in rats and mice) , indicating reduced acute oral toxicity.

Acute Toxicity Safety Assessment LD50

Inhalation Acute Toxicity LC₅₀: Species-Specific Values for Occupational Exposure Assessment

Inhalation toxicity data for DBCMP indicates an LC₅₀ of 255 ppm/6H in rats and 227 ppm/6H in mice [1], providing baseline values for inhalation hazard assessment. These values serve as the reference point for evaluating relative inhalation risk compared to other halogenated propanes used in industrial or laboratory settings.

Inhalation Toxicology Occupational Safety Risk Assessment

Validated Application Scenarios for 1,2-Dibromo-3-chloro-2-methylpropane (CAS 10474-14-3)


Genetic Toxicology Reference Standard for Structure-Activity Studies of Halogenated Propanes

DBCMP serves as a critical reference compound in genetic toxicology research investigating the role of methyl substitution at the 2-carbon position of halogenated propanes. Its unique genotoxicity profile—negative in Salmonella mutagenicity assays despite structural similarity to the potent mutagen DBCP, yet positive in the mouse lymphoma assay without S9 activation—enables researchers to deconvolute the structural determinants of bacterial versus mammalian cell genotoxicity [1]. This selective activity profile makes DBCMP an essential comparator for structure-activity relationship (SAR) studies aimed at understanding metabolic activation requirements and species-specific genotoxic responses among halogenated hydrocarbons [1].

Bromobutyl Rubber Manufacturing: Contaminant Monitoring and Quality Control Standard

DBCMP is formed as a trace contaminant during the industrial manufacture of bromobutyl rubber [1]. Its presence, along with TBMP, necessitates analytical monitoring for product quality assurance and regulatory compliance. Laboratories supporting bromobutyl rubber production require authentic DBCMP reference material for GC-MS or LC-MS method development, calibration, and quantification of residual DBCMP levels in finished rubber products and process intermediates [1].

Friedel-Crafts Alkylation: Divergent Synthesis of Mono- and Bis-Phenylated Scaffolds

DBCMP functions as a tunable electrophilic alkylating agent in Friedel-Crafts chemistry, enabling catalyst-controlled divergent synthesis. Researchers can selectively access monophenylated products (1-X-2-methyl-3,3-diphenylpropane, X = Cl or Br) using AlCl₃ alone, or bis-phenylated products (1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene) using AlCl₃-CH₃NO₂ or K10 montmorillonite clay from the same starting material [2]. This catalyst-switchable regioselectivity provides synthetic chemists with a single building block that yields distinct molecular architectures depending solely on catalyst selection, a feature not shared by non-methylated or non-geminal dihaloalkane analogs [2].

Analytical Reference Material for Halogenated Solvent Impurity Profiling

Given its well-characterized physical properties—density of 1.891 g/cm³, boiling point of 209.6°C at 760 mmHg, vapor pressure of 0.291 mmHg at 25°C, and refractive index of 1.529 [1]—DBCMP serves as a certified reference standard for GC and HPLC method development and validation. Its distinct retention characteristics relative to DBCP (density 2.05 g/mL, boiling point 195°C) [2] enable unambiguous chromatographic resolution of these structurally similar compounds, supporting environmental monitoring and industrial hygiene applications where differentiation of halogenated propane congeners is analytically required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dibromo-3-chloro-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.